molecular formula C10H10O2S2 B1297560 Bis(2-méthyl-3-furyl)disulfure CAS No. 28588-75-2

Bis(2-méthyl-3-furyl)disulfure

Numéro de catalogue: B1297560
Numéro CAS: 28588-75-2
Poids moléculaire: 226.3 g/mol
Clé InChI: OHDFENKFSKIFBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis(2-méthyl-3-furyl)disulfure: est un composé chimique de formule moléculaire C10H10O2S2 . Il appartient à la classe des furanes et se caractérise par la présence de deux groupes 2-méthyl-3-furyle liés par une liaison disulfure. Ce composé est connu pour son rôle d'agent aromatisant, en particulier pour conférer un arôme de viande aux produits alimentaires .

Safety and Hazards

Bis(2-methyl-3-furyl)disulfide is harmful if swallowed and causes skin irritation and serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Analyse Biochimique

Biochemical Properties

Bis(2-methyl-3-furyl)disulfide is involved in various biochemical reactions, particularly those related to flavor and aroma production. It interacts with several enzymes and proteins, including those involved in the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. This reaction involves the interaction of amino acids and reducing sugars, leading to the formation of complex flavor compounds. Bis(2-methyl-3-furyl)disulfide is one of the key products of this reaction, contributing to the characteristic flavor of cooked meat .

Cellular Effects

Bis(2-methyl-3-furyl)disulfide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with oral mucin, a glycoprotein found in saliva, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can alter the perception of flavor and aroma in the mouth . Additionally, bis(2-methyl-3-furyl)disulfide can induce secondary structural changes in mucin, further influencing its function .

Molecular Mechanism

The molecular mechanism of bis(2-methyl-3-furyl)disulfide involves its interaction with various biomolecules. It binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, bis(2-methyl-3-furyl)disulfide has been shown to form complexes with oral mucin, influencing the release and perception of meat flavor in the mouth . The binding constants of bis(2-methyl-3-furyl)disulfide to mucin vary with pH levels, indicating a pH-dependent interaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(2-methyl-3-furyl)disulfide can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that bis(2-methyl-3-furyl)disulfide can have lasting effects on cellular function, particularly in terms of flavor perception and metabolic processes .

Dosage Effects in Animal Models

The effects of bis(2-methyl-3-furyl)disulfide vary with different dosages in animal models. At low doses, it can enhance flavor perception without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which bis(2-methyl-3-furyl)disulfide is effective without being harmful .

Metabolic Pathways

Bis(2-methyl-3-furyl)disulfide is involved in several metabolic pathways, particularly those related to flavor and aroma production. It is a product of the Maillard reaction and can interact with various enzymes and cofactors involved in this process. The compound can also influence metabolic flux and metabolite levels, contributing to the overall flavor profile of cooked foods .

Transport and Distribution

Within cells and tissues, bis(2-methyl-3-furyl)disulfide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. For example, bis(2-methyl-3-furyl)disulfide can bind to oral mucin, affecting its distribution and the perception of flavor in the mouth .

Subcellular Localization

The subcellular localization of bis(2-methyl-3-furyl)disulfide can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le bis(2-méthyl-3-furyl)disulfure peut être synthétisé par réaction du 2-méthyl-3-furanthiol avec un oxydant. La réaction implique généralement l'utilisation de peroxyde d'hydrogène ou d'iode comme oxydant dans des conditions contrôlées pour former la liaison disulfure .

Méthodes de production industrielle: En milieu industriel, la production de this compound peut impliquer l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour obtenir une pureté élevée et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions:

Réactifs et conditions courantes:

Principaux produits formés:

Applications de la recherche scientifique

Chimie: Le this compound est utilisé comme composé modèle dans les études de formation et de clivage de la liaison disulfure. Il est également employé dans la synthèse d'autres composés organiques soufrés .

Biologie: En recherche biologique, le this compound est étudié pour ses interactions avec les protéines et les enzymes, en particulier celles impliquées dans les réactions redox .

Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles, notamment son rôle d'antioxydant et sa capacité à moduler les voies de signalisation sensibles au redox .

Industrie: Le this compound est largement utilisé dans l'industrie alimentaire comme agent aromatisant pour rehausser l'arôme de viande de divers produits alimentaires. Il est également utilisé dans l'industrie des parfums pour créer des notes sulfureuses et savoureuses dans les parfums et autres produits parfumés .

Mécanisme d'action

Cibles moléculaires et voies: Le this compound exerce ses effets par le biais d'interactions avec les protéines et les enzymes contenant des groupes thiol. La liaison disulfure peut subir des réactions redox, conduisant à la formation de disulfures mixtes avec les thiols protéiques. Cette interaction peut moduler l'activité des enzymes et des voies de signalisation sensibles au redox .

Mécanisme de liaison: Le composé interagit avec ses cibles par le biais de liaisons hydrogène, d'interactions hydrophobes et de forces de van der Waals. Ces interactions sont influencées par le pH et la présence d'autres molécules dans l'environnement .

Comparaison Avec Des Composés Similaires

Composés similaires:

  • Bis(2-méthyl-3-furyl) disulfure
  • 3,3’-Dithio-2,2’-diméthyldifurane
  • 2-Méthyl-3-furyl disulfure

Unicité: Le bis(2-méthyl-3-furyl)disulfure est unique en raison de sa structure spécifique, qui confère un arôme distinct de viande. Sa capacité à subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution, en fait un composé polyvalent dans la recherche et les applications industrielles .

Propriétés

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047673
Record name Bis(2-methyl-3-furyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; roast, meaty aroma
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3,3'-Dithiobis[2-methylfuran]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28588-75-2
Record name Bis(2-methyl-3-furyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28588-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(2-methyl-3-furyl) disulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 3,3'-dithiobis[2-methyl-
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Record name Bis(2-methyl-3-furyl)disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiobis[2-methylfuran]
Source European Chemicals Agency (ECHA)
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Record name BIS(2-METHYL-3-FURYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3'-Dithiobis[2-methylfuran]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The thiol produced in Example III is oxidized under mild conditions by dissolving 5 g of the thiol in 100 cc of hexane. The solution is placed in a 250 cc flask equipped with a sparger supplied by an air source, a stirrer, and a heater. Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours. Solvent is replaced as required in order to maintain the original volume of solution. At the end of the reaction period the solvent is flash-evaporated and the resulting mixture is purified by column chromatography to yield 3 g of bis(2-methyl-3-furyl) disulfide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(2-methyl-3-furyl)disulfide form in food?

A2: Bis(2-methyl-3-furyl)disulfide primarily originates from the thermal degradation of thiamine (Vitamin B1) during food processing [, ]. It can also form through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating [, ]. For instance, in cooked ham, its formation is attributed to the Maillard reaction between sulfur-containing amino acids like cysteine or methionine with reducing sugars [].

Q2: Can the formation of Bis(2-methyl-3-furyl)disulfide be controlled in food?

A3: Yes, research suggests that the formation of Bis(2-methyl-3-furyl)disulfide can be influenced by controlling the levels of its precursors and adjusting processing conditions. For example, in citrus juices, limiting thermal degradation of thiamine can minimize the formation of this compound, which can negatively impact flavor [].

Q3: What is the chemical structure of Bis(2-methyl-3-furyl)disulfide?

A3: Bis(2-methyl-3-furyl)disulfide consists of two 2-methyl-3-furyl groups linked by a disulfide (S-S) bond.

Q4: How stable is the disulfide bond in Bis(2-methyl-3-furyl)disulfide?

A5: The disulfide bond in Bis(2-methyl-3-furyl)disulfide can be cleaved under certain conditions. Studies have shown that heating in the presence of hydrogen donors or antioxidants like BHT can lead to the formation of 2-methyl-3-furanthiol []. Hydrolysis in water can also break the disulfide bond, releasing thiols [].

Q5: Does Bis(2-methyl-3-furyl)disulfide exhibit any antioxidant properties?

A6: While Bis(2-methyl-3-furyl)disulfide itself doesn't appear to have strong antioxidant activity, its related compound, 2-methyl-3-furanthiol, formed through the disulfide bond cleavage, exhibits potent antioxidant properties []. It inhibits lipid peroxidation and scavenges tyrosyl radicals [].

Q6: What analytical techniques are commonly employed to identify and quantify Bis(2-methyl-3-furyl)disulfide in food matrices?

A6: Various techniques are used for analyzing Bis(2-methyl-3-furyl)disulfide, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A versatile technique for separating and identifying volatile compounds, including Bis(2-methyl-3-furyl)disulfide, in complex mixtures [, , , , ].
  • Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with human sensory evaluation, allowing researchers to correlate specific aromas with individual compounds eluting from the GC column [, , ].
  • Solid-Phase Microextraction (SPME): A simple and solvent-free extraction technique used to concentrate volatile compounds from a sample before GC analysis [, , ].
  • Aroma Extract Dilution Analysis (AEDA): This technique helps identify the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and determining the flavor dilution factor at which a specific odor is no longer perceptible [, , ].

Q7: What are the potential research avenues for Bis(2-methyl-3-furyl)disulfide?

A7: Further research on Bis(2-methyl-3-furyl)disulfide could explore:

    Q8: Are there any known applications of Bis(2-methyl-3-furyl)disulfide beyond the food industry?

    A9: While predominantly studied in the context of food flavor, its potential applications in other areas like fragrance development and pharmaceutical formulations are worth exploring. For instance, its role as a potential flavoring agent in chicken flavor seasoning powder is being explored [].

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